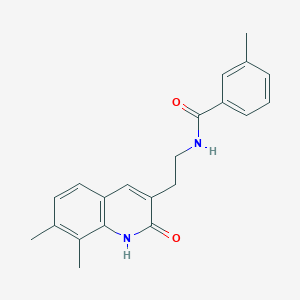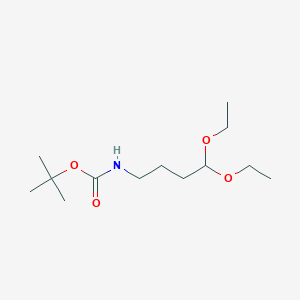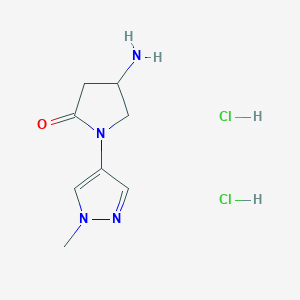![molecular formula C11H13N3O B2432972 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile CAS No. 2198987-42-5](/img/structure/B2432972.png)
2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile, also known as HCMAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Structural Analysis and Synthesis Techniques
- A study by Ganapathy et al. (2015) focused on the crystal structure of a closely related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile. They utilized X-ray diffraction data to analyze the compound's structure, highlighting the importance of structural analysis in understanding these complex molecules.
Heterocyclic Compound Synthesis
- Jayarajan and Vasuki (2012) reported on the synthesis of diverse potential bioactive polycyclic/spirocyclic heterocyclic compounds, including 2-amino-7,9-dimethyl-5-oxo-4-aryl-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile. This highlights the role of such compounds in the development of new, structurally diverse scaffolds for potential bioactive agents.
Novel Heterocyclic Systems Synthesis
- The work by Bondarenko et al. (2016) describes the synthesis of 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives, leading to the formation of a novel heterocyclic system. This illustrates the potential of these compounds in creating new molecular structures for various applications.
Metal-Promoted Reactions
- A study by Segl′a and Jamnický (1993) explored metal-promoted reactions of nitriles with amino alcohols, focusing on the synthesis of 2-oxazolines. This research underscores the significance of metal-catalyzed reactions in modifying and creating complex organic compounds.
Antimicrobial and Antioxidant Activity
- Lagu and Yejella (2020) synthesized and evaluated the antimicrobial and antioxidant activities of 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives. Their work demonstrates the potential therapeutic applications of these compounds in antimicrobial and antioxidant treatments.
Pyridine Derivative Synthesis for Biological Activity
- The synthesis and evaluation of biological activities of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives were discussed by Yassin (2009). This research contributes to understanding how pyridine derivatives can be tailored for specific biological activities.
Peptide Synthesis
- Dutta and Morley (1971) demonstrated the use of 2-pyridyl esters in peptide synthesis. Their research highlights the utility of pyridine derivatives in the synthesis of peptides, a critical component in various biological processes and drug design.
Propriétés
IUPAC Name |
2-[(2-hydroxycyclobutyl)-methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14(9-4-5-10(9)15)11-8(7-12)3-2-6-13-11/h2-3,6,9-10,15H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSAKTZJFWKPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2432889.png)




![N-[(3-Bromophenyl)methyl]-N-(oxan-4-YL)but-2-ynamide](/img/structure/B2432896.png)
![2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2432897.png)
![1-(piperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2432898.png)
![5-(2-methoxyethyl)-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432899.png)

![1-((4-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2432904.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea](/img/structure/B2432906.png)

